molecular formula C6H4FN3 B580193 5-Fluoro-1H-pyrazolo[4,3-B]pyridine CAS No. 1260670-02-7

5-Fluoro-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B580193
CAS No.: 1260670-02-7
M. Wt: 137.117
InChI Key: LTYNYHHABUSSHS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) as a solvent. The reaction is carried out under heating conditions, leading to the formation of the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings.

Scientific Research Applications

5-Fluoro-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of biological pathways and mechanisms, including its role as an inhibitor of certain kinases.

    Materials Science: The unique electronic properties of the compound make it useful in the development of novel materials for electronic and optoelectronic applications.

    Chemical Biology: It is employed in the design of chemical probes for studying protein-ligand interactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but lacking the fluorine atom.

    5-Amino-1H-pyrazolo[4,3-B]pyridine: Another derivative with an amino group instead of a fluorine atom.

    1H-Pyrazolo[3,4-C]pyridine: A structural isomer with a different arrangement of the pyrazole and pyridine rings.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1H-pyrazolo[4,3-B]pyridine imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity to certain molecular targets. This makes it a valuable compound for the development of selective inhibitors and other therapeutic agents.

Properties

IUPAC Name

5-fluoro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNYHHABUSSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288123
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-02-7
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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